S-(4-Methoxy-4-oxobutyl)-L-cysteine
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Overview
Description
S-(4-Methoxy-4-oxobutyl)-L-cysteine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group and an oxobutyl group attached to the sulfur atom of L-cysteine, an amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxy-4-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with 4-methoxy-4-oxobutyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methoxy-4-oxobutyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-Methoxy-4-oxobutyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(4-Methoxy-4-oxobutyl)-L-cysteine involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and proteins through covalent modification of thiol groups. This can lead to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4′-Methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid: Isolated from the fruits of Phyllanthus emblica.
4-Methoxy-4-oxobutyl)phenylphosphinic acid: Known for its unique chemical properties.
(3E,5E)-2-(4-Methoxy-4-oxobutyl)nona-3,5-dienoic acid: A medium-chain fatty acid.
Uniqueness
S-(4-Methoxy-4-oxobutyl)-L-cysteine is unique due to its combination of a methoxy group and an oxobutyl group attached to L-cysteine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15NO4S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-methoxy-4-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-13-7(10)3-2-4-14-5-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
QXNKPNWOMQWVQM-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)CCCSC[C@@H](C(=O)O)N |
Canonical SMILES |
COC(=O)CCCSCC(C(=O)O)N |
Origin of Product |
United States |
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